2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
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Description
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding interactions . These interactions could lead to changes in the target’s function, potentially contributing to the compound’s biological activity.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism.
Pharmacokinetics
Similar compounds have been found to have good solubility in organic solvents , which could potentially impact their bioavailability
Result of Action
Based on the biological activities of similar compounds, it could potentially have effects such as inhibiting cell growth, modulating immune response, or altering cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by temperature and pH . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and activity.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c24-28-21(15-17-7-3-1-4-8-17)26-27-23(28)31-16-22(29)25-18-11-13-20(14-12-18)30-19-9-5-2-6-10-19/h1-14H,15-16,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWAYUCBSMSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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